molecular formula C15H16N4O B2489710 N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 1311702-09-6

N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No. B2489710
CAS RN: 1311702-09-6
M. Wt: 268.32
InChI Key: NSVDLXVPJVCZFQ-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide, also known as JNJ-31020028, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. Several preclinical studies have demonstrated its efficacy in reducing pain and inflammation in animal models of acute and chronic pain, such as neuropathic pain, osteoarthritis, and inflammatory bowel disease. Moreover, N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

Mechanism of Action

N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting the TRPV1 channel, which is a non-selective cation channel that is involved in pain sensation and inflammation. TRPV1 is activated by various stimuli, such as heat, protons, and capsaicin, and its activation leads to the release of neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), which contribute to pain and inflammation. N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide blocks the TRPV1 channel by binding to a specific site on the channel, thereby preventing its activation and subsequent release of neuropeptides.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects, including the reduction of pain and inflammation, inhibition of cancer cell growth, and modulation of neurotransmitter release. In animal models of pain and inflammation, N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide has been shown to reduce the release of neuropeptides, such as substance P and CGRP, and to decrease the activation of spinal cord neurons, resulting in a reduction of pain and inflammation. In cancer cells, N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation, suggesting its potential as an anticancer agent. Moreover, N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide has also been shown to modulate the release of neurotransmitters, such as dopamine and glutamate, which are involved in various physiological processes, including motor control and cognition.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its potency and selectivity as a TRPV1 inhibitor, its availability as a small molecule, and its ability to penetrate cell membranes. However, there are also some limitations to its use in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions. Moreover, the effects of N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide may vary depending on the experimental conditions, such as the cell type and the concentration used.

Future Directions

There are several future directions for the research on N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide, including the development of more potent and selective TRPV1 inhibitors, the investigation of its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative diseases, and the exploration of its mechanism of action at the molecular level. Moreover, the use of N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Overall, the research on N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide has the potential to lead to the development of novel therapies for various diseases, and its continued investigation is warranted.

Synthesis Methods

The synthesis of N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide involves several steps, including the preparation of the key intermediate, 1-phenyl-1H-pyrazole-3-carboxylic acid, and its subsequent reaction with 1-cyano-1-methylpropylamine. The final product is obtained after purification by column chromatography. The synthesis of N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide has been described in detail in a patent application by Janssen Pharmaceutica.

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-3-15(2,11-16)17-14(20)13-9-10-19(18-13)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVDLXVPJVCZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=NN(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide

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